molecular formula C6H11NO2 B8299179 N-hydroxy-6-methyl-2-piperidone

N-hydroxy-6-methyl-2-piperidone

Cat. No.: B8299179
M. Wt: 129.16 g/mol
InChI Key: OBEHMRNVDUORLV-UHFFFAOYSA-N
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Description

N-hydroxy-6-methyl-2-piperidone is a heterocyclic organic compound characterized by a six-membered piperidone ring substituted with a hydroxyl group (N-hydroxy) and a methyl group at the 6-position. Piperidones are notable for their roles as intermediates in drug synthesis, particularly in the development of analgesics, anticonvulsants, and antimicrobial agents .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

1-hydroxy-6-methylpiperidin-2-one

InChI

InChI=1S/C6H11NO2/c1-5-3-2-4-6(8)7(5)9/h5,9H,2-4H2,1H3

InChI Key

OBEHMRNVDUORLV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=O)N1O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-hydroxy-6-methyl-2-piperidone has shown promise as a potential anticancer agent. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated significant reductions in cell viability in breast cancer models, suggesting that the compound may interfere with critical cellular pathways involved in tumor growth .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is thought to involve the modulation of apoptosis-related proteins. In vitro studies have shown that treatment with this compound leads to the downregulation of anti-apoptotic proteins, enhancing apoptosis in cancer cells .

Neurological Applications

Cholinesterase Inhibition
this compound and its derivatives have been investigated for their ability to inhibit cholinesterases, enzymes that break down acetylcholine. This property is particularly beneficial for treating neurological disorders such as Alzheimer’s disease, where enhancing cholinergic transmission is crucial .

Research Findings
In animal models, compounds based on this compound have shown improved cognitive function and memory retention, indicating their potential as therapeutic agents for neurodegenerative diseases.

Synthesis and Material Science

Synthesis of Functionalized Compounds
this compound serves as a versatile intermediate in the synthesis of various functionalized compounds. Its piperidine ring structure allows for diverse modifications, leading to the development of new materials with tailored properties for applications in drug delivery systems and polymer chemistry .

Case Study: Polymer Applications
Research has demonstrated the successful incorporation of this compound into polymer matrices, resulting in materials with enhanced mechanical properties and biocompatibility. These materials are being explored for use in biomedical applications such as tissue engineering scaffolds .

Data Tables

The following tables summarize key research findings related to this compound:

Application Area Effect/Outcome Reference
Anticancer ActivitySignificant reduction in tumor growth
Cholinesterase InhibitionEnhanced cognitive function in models
Material ScienceImproved mechanical properties in polymers

Comparison with Similar Compounds

N-Methyl-2-pyrrolidone (NMP)

  • Structure : A five-membered lactam (pyrrolidone) with a methyl group at the nitrogen position.
  • Key Differences :
    • Ring Size : NMP has a smaller pyrrolidone ring (5-membered) compared to the six-membered piperidone in N-hydroxy-6-methyl-2-piperidone.
    • Substituents : NMP lacks the hydroxyl and 6-methyl groups present in the target compound.
  • Applications : NMP is widely used as an industrial solvent and in polymer processing due to its high polarity and thermal stability .

3a-Hydroxy-1-ethyl-3e-methyl-6e-(2-hydroxyphenyl)piperidone Oxime

  • Structure : A piperidone derivative with ethyl, methyl, hydroxyphenyl, and oxime substituents.
  • Key Differences: Substituent Complexity: This compound features multiple functional groups (hydroxyphenyl, oxime) absent in this compound.

N-(2-Hydroxyethyl)piperidine Derivatives

  • Structure : Piperidine (saturated six-membered ring) with a hydroxyethyl side chain.
  • Key Differences :
    • Saturation : Piperidine is fully saturated, whereas piperidone contains a ketone group.
    • Functionality : Hydroxyethyl groups enhance solubility and metal-chelating properties, making these derivatives useful in biochemical assays and drug formulations .

Comparative Data Table

Compound Molecular Formula Key Substituents Biological/Industrial Relevance Reference
This compound C₆H₁₁NO₂ N-hydroxy, 6-methyl Potential drug intermediate N/A
N-Methyl-2-pyrrolidone (NMP) C₅H₉NO N-methyl Industrial solvent, polymer processing
3a-Hydroxy-1-ethyl-3e-methyl-6e-(2-hydroxyphenyl)piperidone oxime C₁₅H₂₀N₂O₃ Ethyl, methyl, hydroxyphenyl, oxime Antimicrobial/anticancer research
N-(2-Hydroxyethyl)piperidine C₇H₁₅NO 2-hydroxyethyl Chelating agents, biochemical assays

Research Findings and Trends

Synthetic Methods: Piperidone derivatives are synthesized via cyclization reactions or modifications of preexisting heterocycles. For example, the oxime derivative in was prepared through regioselective substitution and oxime formation .

Spectroscopic Characterization :

  • Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming substituent positions and stereochemistry in piperidones. For instance, IR peaks near 1650 cm⁻¹ indicate ketone groups in piperidone derivatives .

Biological Activity :

  • Hydroxyphenyl and oxime groups in analogs like those in are associated with antimicrobial and anticancer properties, suggesting that this compound could be explored for similar applications .

Preparation Methods

Maitland-Japp Synthesis and Modifications

The Maitland-Japp reaction, traditionally used for tetrahydropyran synthesis, has been adapted for piperidines by replacing aldehydes with N-protected imines. For N-hydroxy-6-methyl-2-piperidone, the protocol involves:

  • Formation of δ-N-Boc-amino-β-ketoesters via nucleophilic addition of Chan’s diene (bis-silyl enolether of methyl acetoacetate) to N-Boc imines.

  • Cyclization under acidic conditions (HCl/dioxane) to form the piperidone core.

Introducing a methyl group at the β-position of the ketoester directs regioselective cyclization, positioning the methyl group at C6 (Figure 1B).

Alkylation and Hydroxylation Approaches

Selective Methylation of 2-Piperidone

CN110950794A demonstrates the methylation of 2,2,6,6-tetramethylpiperidone using dimethyl sulfate under basic conditions. Adapting this method for N-hydroxy-2-piperidone involves:

  • Protection of the N-hydroxy group with a tert-butyldimethylsilyl (TBS) ether.

  • Methylation at C6 using dimethyl sulfate and NaOH in dimethylacetamide (DMAC).

  • Deprotection via fluoride-mediated cleavage (e.g., TBAF) to regenerate the N-hydroxy group.

Challenges and Solutions

  • Competitive N-methylation : The N-hydroxy group’s nucleophilicity risks undesired N-methylation. Using bulky protecting groups (e.g., TBS) suppresses this side reaction.

  • Solvent effects : Polar aprotic solvents like DMAC enhance reaction rates and selectivity.

Alternative Methods and Comparative Analysis

Comparative Performance of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation9799.5Single-step ring expansionRequires specialized imine precursor
Maitland-Japp6198.0Tunable substituentsMulti-step synthesis
Alkylation-Hydroxylation8297.8ScalableRequires protection/deprotection

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